![molecular formula C7H15ClN2O B8056968 1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride](/img/structure/B8056968.png)
1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride” is a chemical compound with the molecular formula C7H15ClN2O and a molecular weight of 178.66 . It is also known by its CAS number 2126144-67-8 .
Molecular Structure Analysis
The molecular structure of “1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride” consists of a pyrrolidin-2-one ring attached to an aminopropyl group . The compound’s InChI string is provided by Sigma-Aldrich:CC(CN1CCCC1=O)N . Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride” include a molecular weight of 178.66 . Unfortunately, specific information such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Drug Discovery
The pyrrolidine ring, which is a part of the structure of “1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Biological Activity
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . This suggests that “1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride” could potentially be used in the development of bioactive molecules.
Stereochemistry Research
The pyrrolidine ring is known for its stereogenicity of carbons . Therefore, “1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride”, which contains a pyrrolidine ring, could be used in stereochemistry research to study how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Antimicrobial Applications
Compounds containing a pyrrolidin-2-one structure have shown antimicrobial effects against S. aureus, E. coli, and C. albicans . Therefore, “1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride” could potentially be used in the development of new antimicrobial agents.
Development of Biologically Active Compounds
The pyrrolidine ring is a versatile scaffold for the development of novel biologically active compounds . Therefore, “1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride” could potentially be used in the synthesis of new biologically active compounds.
Synthesis of New Drug Candidates
The pyrrolidine ring is often used in the design of new drug candidates due to its ability to contribute to the stereochemistry of the molecule and increase three-dimensional (3D) coverage . Therefore, “1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride” could potentially be used in the design and synthesis of new drug candidates.
Zukünftige Richtungen
The future directions for research on “1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activity. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and continued research in this area could lead to the development of new drugs .
Eigenschaften
IUPAC Name |
1-[(2S)-2-aminopropyl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(8)5-9-4-2-3-7(9)10;/h6H,2-5,8H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSIZVWNUAUHNS-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCCC1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

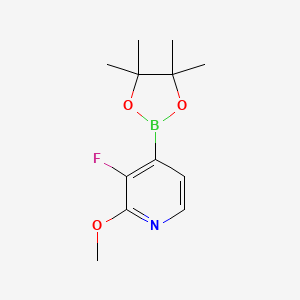
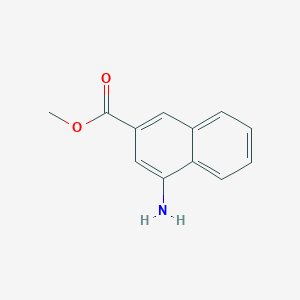
![1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]azetidine](/img/structure/B8056911.png)
methylamine](/img/structure/B8056917.png)
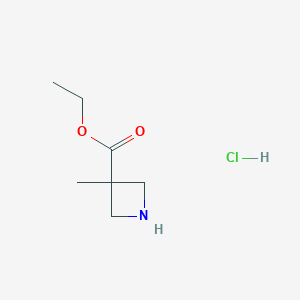

![5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8056937.png)
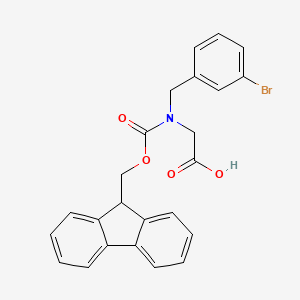
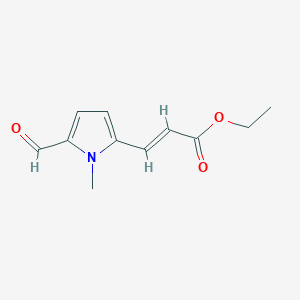

![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine](/img/structure/B8056961.png)
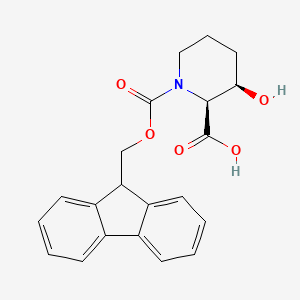
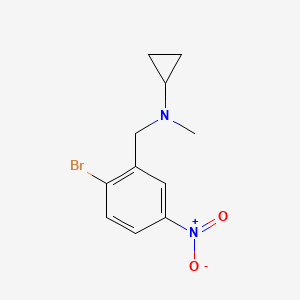
![tert-Butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate](/img/structure/B8056989.png)